2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate
Description
2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate (CAS: 147948-52-5) is a protected galactopyranosyl derivative featuring pivaloyl (2,2-dimethylpropanoyl) groups at the 2, 3, 4, and 6 hydroxyl positions of the galactose ring. Its molecular formula is C₂₇H₄₃NO₉S, with a molecular weight of 557.70 g/mol and a specific optical rotation of [α]²⁰D = +6.5 (C=1, CHCl₃) . The pivaloyl groups confer steric bulk and enhanced hydrolytic stability compared to acetyl or benzoyl analogs, making it valuable in glycosylation reactions and carbohydrate conjugation chemistry .
This compound is widely used in the synthesis of thiourea-linked glycoconjugates, leveraging its isothiocyanate group’s high reactivity toward amines. Applications span glycobiology, drug development, and the preparation of glycosidase inhibitors .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16+,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-ICBNADEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583709 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147948-52-5 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pivaloylation Reaction
D-galactose is dissolved in anhydrous pyridine under an inert atmosphere. Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is added dropwise at 0°C to mitigate exothermic side reactions. The mixture is stirred at room temperature for 12–16 hours, ensuring complete esterification of all hydroxyl groups except the anomeric position.
Reagents and Conditions
| Component | Quantity (per mole of D-galactose) | Conditions |
|---|---|---|
| D-galactose | 1.0 equiv | Pyridine, 0°C → RT |
| Pivaloyl chloride | 4.2 equiv | 16 hours, anhydrous |
| Pyridine | 10-fold volume (solvent) | Argon atmosphere |
The crude product, 2,3,4,6-Tetra-O-pivaloyl-D-galactopyranose, is isolated via extraction with chloroform and washed sequentially with ice-cold dilute HCl (to remove excess pyridine) and saturated sodium bicarbonate (to neutralize residual acid). The organic layer is dried over sodium sulfate and concentrated under reduced pressure, yielding a white solid.
Introduction of the Isothiocyanate Group
The anomeric hydroxyl group of the protected galactose is converted to an isothiocyanate. Two primary methods are employed:
Thiophosgene-Mediated Synthesis
The protected galactose is treated with thiophosgene (CSCl₂) in dichloromethane at −10°C. A catalytic amount of triethylamine is added to deprotonate the anomeric hydroxyl, facilitating nucleophilic attack on thiophosgene.
Reaction Mechanism
R = 2,3,4,6-Tetra-O-pivaloyl-D-galactopyranosyl
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | −10°C to 0°C |
| Reaction Time | 2–4 hours |
| Solvent | Dichloromethane |
| Yield | 65–75% |
Bromide Intermediate Route
Alternatively, the anomeric hydroxyl is converted to a bromide using hydrogen bromide in acetic acid (33% HBr/AcOH). The resulting glycosyl bromide is then reacted with potassium thiocyanate (KSCN) in acetone under reflux.
Key Considerations
-
Stereochemistry : The beta configuration is favored due to the anomeric effect and solvent polarity.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting material and byproducts.
Industrial-Scale Production
While laboratory methods are well-established, industrial-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed to enhance mixing and heat transfer during the pivaloylation step. Thiophosgene is replaced with safer alternatives like 1,1'-thiocarbonyldiimidazole (TCDI) to minimize occupational hazards.
Scaled-Up Parameters
| Process Step | Industrial Adaptation |
|---|---|
| Pivaloylation | Continuous flow, 50°C, 8 hours |
| Isothiocyanate Formation | TCDI in acetonitrile, 25°C, 6 hours |
| Yield | 80–85% |
Characterization and Quality Control
The final product is characterized using:
-
NMR Spectroscopy : Confirms substitution pattern and beta configuration (e.g., NMR δ 5.2–5.6 ppm for anomeric proton).
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HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).
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Melting Point : 92–95°C (lit.), consistent with fully protected derivatives.
Storage Conditions
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate primarily undergoes substitution reactions, particularly with amino groups. This makes it a valuable reagent for derivatizing amino acids and other compounds containing amino groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include amino acids and other nucleophiles. The reactions typically occur under mild conditions, often in organic solvents like chloroform .
Major Products
The major products formed from these reactions are chiral derivatives of the original nucleophiles, which can then be analyzed for enantiomeric purity .
Scientific Research Applications
Chiral Derivatization
PGITC is primarily utilized as a derivatization reagent for chiral compounds. Chiral molecules exist in two non-superimposable mirror image forms (enantiomers), and differentiating these enantiomers is crucial in medicinal chemistry and biochemistry.
- Mechanism of Action : PGITC forms covalent bonds with the functional groups of chiral molecules, altering their chemical properties. This modification facilitates the separation and identification of individual enantiomers using analytical techniques such as high-performance liquid chromatography (HPLC) .
-
Benefits :
- Increased steric bulk from pivaloyl groups enhances separation efficiency.
- Alters polarity, improving interaction with HPLC stationary phases.
Proteomics
In proteomics, PGITC plays a significant role in studying protein interactions and modifications.
- Interaction Studies : Researchers utilize techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy to investigate the binding properties of PGITC with proteins and enzymes. These studies help elucidate binding affinities and mechanisms .
-
Applications :
- Probing biological pathways.
- Identifying therapeutic targets by analyzing protein-ligand interactions.
Carbohydrate Chemistry
PGITC's structural features make it valuable in carbohydrate chemistry for synthesizing glycosylated compounds.
- Synthesis : The multi-step synthesis of PGITC allows for selective modification of the sugar backbone while maintaining structural integrity . This capability enables researchers to create diverse glycosylated structures for various applications.
Case Studies
Several studies highlight the practical applications of PGITC:
- Chiral Separation : A study demonstrated that using PGITC for the derivatization of amino acids significantly improved enantiomeric resolution during HPLC analysis .
- Protein Interaction Analysis : Research utilizing SPR revealed that PGITC effectively binds to specific protein targets, providing insights into enzyme mechanisms .
- Synthetic Applications : The compound has been employed in synthesizing novel glycosides that exhibit enhanced biological activity compared to their non-derivatized counterparts .
Mechanism of Action
The mechanism by which 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate exerts its effects involves the formation of a covalent bond with amino groups in the target molecules. This derivatization allows for the separation and analysis of enantiomers, providing insights into the molecular interactions and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of sugar isothiocyanates with varying protecting groups and sugar moieties. Key structural analogs include:
Key Comparisons
Protecting Group Effects
- Pivaloyl vs. Acetyl :
- Steric Hindrance : Pivaloyl groups (tert-butyl) impose greater steric bulk than acetyl, slowing reaction kinetics but reducing side reactions (e.g., hydrolysis or unintended thiourea crosslinking) .
- Stability : Pivaloyl derivatives exhibit superior hydrolytic stability, enabling prolonged storage and reactions under basic conditions .
- Benzoyl vs. Pivaloyl :
- Benzoyl groups enhance hydrophobicity, improving solubility in nonpolar solvents, but may reduce reactivity due to electron-withdrawing effects .
Sugar Moiety Differences
- Glucose vs. Galactose :
- The galactose derivative (target compound) differs in stereochemistry at the C4 position, influencing biological recognition (e.g., lectin binding) and enzymatic processing .
Reactivity and By-Product Formation
- Acetylated analogs (e.g., GITC) are prone to impurities from reagent degradation, necessitating pretreatment with amines to eliminate reactive by-products . Pivaloyl derivatives, with their stable protecting groups, show fewer such issues .
Biological Activity
- Simple isothiocyanates (e.g., benzyl isothiocyanate) exhibit antimicrobial and anthelmintic activities , while sugar-conjugated variants (e.g., the target compound) are primarily tools for glycoconjugate synthesis rather than direct bioactivity .
Biological Activity
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate (TPGITC) is a derivative of galactose modified with isothiocyanate functionality. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to cancer prevention and antimicrobial properties. This article reviews the biological activity of TPGITC based on diverse research findings, including case studies and data tables.
- Molecular Formula : C27H43NO9S
- Molecular Weight : 557.7 g/mol
- InChIKey : QCEYERYMOHEQHK-ICBNADEASA-N
Anticancer Properties
TPGITC has been studied for its anticancer effects, particularly through its ability to induce apoptosis in cancer cells. A study demonstrated that TPGITC exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.
Table 1: Cytotoxic Effects of TPGITC on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HT-29 (Colon Cancer) | 20 | ROS generation and mitochondrial disruption |
| A549 (Lung Cancer) | 18 | Apoptosis induction |
Antimicrobial Activity
TPGITC has shown promising antimicrobial activity against a range of pathogens. Its efficacy is attributed to the release of isothiocyanates upon hydrolysis, which are known for their broad-spectrum antimicrobial properties.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of TPGITC against Staphylococcus aureus and Escherichia coli. The results indicated that TPGITC significantly inhibited the growth of both bacteria at concentrations as low as 50 µg/mL.
The biological activity of TPGITC is largely mediated through its hydrolysis products, particularly the formation of isothiocyanates. Upon enzymatic hydrolysis by myrosinase, TPGITC releases active isothiocyanates that interact with cellular targets, leading to various biological effects:
- Inhibition of Cell Proliferation : Isothiocyanates disrupt cell cycle progression.
- Induction of Apoptosis : They activate apoptotic pathways in cancer cells.
- Antioxidant Activity : They scavenge free radicals and reduce oxidative stress.
In Vivo Studies
In vivo studies have further corroborated the anticancer and antimicrobial effects observed in vitro. For instance, a murine model treated with TPGITC showed a significant reduction in tumor size compared to control groups.
Table 2: In Vivo Effects of TPGITC on Tumor Growth
| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | 0 | 50 |
| Low Dose (5 mg/kg) | 30 | 70 |
| High Dose (10 mg/kg) | 60 | 90 |
Q & A
Q. What spectroscopic and analytical methods are critical for characterizing 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate?
Characterization requires a combination of NMR spectroscopy (to confirm regiochemistry and stereochemistry), X-ray crystallography (to resolve 3D conformation and hydrogen bonding networks), and polarimetry (to determine optical activity). For example, the compound’s specific rotation ([α]20D = +6.5 in CHCl3) is essential for verifying enantiomeric purity . X-ray diffraction analysis of analogous glycosyl isothiocyanate derivatives reveals chair conformations (4C1) for hexopyranosyl rings, with equatorial substituents stabilizing the structure .
Q. How is the reactivity of the isothiocyanate group utilized in conjugation chemistry?
The isothiocyanate group reacts efficiently with primary amines under mild conditions (e.g., room temperature, pH 7–9) to form stable thiourea linkages. This reaction is pivotal in synthesizing glycoconjugates, such as glycosyl-thiourea derivatives. For instance, refluxing glycosyl isothiocyanates with thiosemicarbazide in ethyl acetate/acetonitrile (1:1 v/v) yields crystalline products, as demonstrated in analogous systems .
Q. What synthetic strategies are employed to introduce pivaloyl protecting groups in carbohydrate chemistry?
Pivaloyl groups are introduced via esterification of hydroxyl groups using pivaloyl chloride in anhydrous pyridine. These groups enhance hydrophobicity and steric protection, reducing undesired side reactions during glycosylation. Compared to benzoyl or acetyl groups, pivaloyl’s bulkiness may slow reaction kinetics but improves regioselectivity in multi-step syntheses .
Advanced Research Questions
Q. How do steric and electronic effects of pivaloyl groups influence glycosylation efficiency?
Pivaloyl groups increase steric hindrance, which can suppress competing reactions (e.g., aglycone migration) but may also reduce glycosylation yields. Comparative studies with acetyl or benzoyl derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-glucopyranosyl isothiocyanate) show that pivaloyl’s electron-withdrawing nature lowers the nucleophilicity of the anomeric center, requiring optimized catalytic conditions (e.g., Lewis acids like BF3·Et2O) to activate the donor .
Q. What experimental challenges arise in crystallizing glycosyl isothiocyanate derivatives, and how are they addressed?
Crystallization challenges include low solubility and hygroscopicity. Slow evaporation from mixed solvents (e.g., ethyl acetate/acetonitrile) promotes crystal growth by gradually reducing solubility. Hydrogen bonding networks (e.g., N–H···S and O–H···O interactions) stabilize the lattice, as seen in X-ray structures of related thiourea derivatives .
Q. How can conflicting data on glycosylation regioselectivity be resolved?
Contradictions in regioselectivity often stem from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor equatorial attack, while non-polar solvents (e.g., toluene) may shift selectivity. Systematic screening of conditions using TLC or HPLC to monitor intermediates is recommended .
Q. What role does the 4C1 chair conformation play in stabilizing glycosyl isothiocyanate derivatives?
The 4C1 conformation positions bulky substituents equatorially, minimizing steric strain. This conformation is critical for maintaining reactivity, as axial groups could hinder access to the isothiocyanate moiety. X-ray data confirm that equatorial pivaloyl groups in similar compounds do not disrupt the chair structure .
Q. How are thiourea derivatives of this compound used to study enzyme inhibition or carbohydrate-protein interactions?
Thiourea-linked glycoconjugates mimic natural glycosylation patterns, enabling studies on lectin binding or glycosidase inhibition. For example, conjugating the compound to amino-functionalized probes (e.g., fluorescent tags) allows fluorescence polarization assays to quantify binding affinities .
Methodological Recommendations
- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the isothiocyanate group.
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane to separate byproducts.
- Stability Testing : Monitor decomposition via TLC under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
